An In-depth Technical Guide to the Chemical Properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the versatile benzimidazolone scaffold, this molecule's unique substitution pattern imparts specific physicochemical and reactive characteristics that are crucial for its application in the synthesis of novel therapeutic agents and other advanced materials. This document details its synthesis, spectral characteristics, and reactivity profile, offering a foundational resource for researchers engaged in the exploration of its utility.
Introduction
The benzimidazolone core is a privileged scaffold in drug discovery, forming the structural basis for a variety of biologically active compounds. The introduction of a methyl group at the 5-position and a nitro group at the 6-position of the 1,3-dihydro-benzimidazol-2-one framework creates a molecule with a distinct electronic and steric profile. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzene ring, making it a key synthon for further chemical modifications. This guide aims to consolidate the available technical information on 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one, providing a detailed examination of its chemical properties to facilitate its use in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is essential for its handling, formulation, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O₃ | |
| Molecular Weight | 193.16 g/mol | [1] |
| CAS Number | 83573-62-0 | |
| Appearance | Predicted to be a solid | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | |
| pKa | Data not available |
Synthesis
The primary route for the synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one involves the nitration of its precursor, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Synthesis of the Precursor: 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
The precursor is typically synthesized through the condensation of 4-methyl-1,2-phenylenediamine with urea.[2]
Experimental Protocol: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one
-
Combine 4-methyl-1,2-phenylenediamine and urea in a round-bottom flask.
-
Heat the mixture to approximately 180°C with stirring.[2]
-
Maintain the reaction at this temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Nitration to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
The introduction of the nitro group at the 6-position is achieved through electrophilic aromatic substitution using a nitrating agent. Chinese patents describe the use of dilute nitric acid for this transformation.[3][4]
Experimental Protocol: Synthesis of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one
-
Dissolve 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent as described in the patent literature (e.g., chlorobenzene or in the absence of a co-solvent with dilute nitric acid).[3][4]
-
Carefully add a nitrating agent, such as dilute nitric acid, to the solution while maintaining a controlled temperature, typically between 25-30°C.[3]
-
Stir the reaction mixture for the specified duration.
-
Monitor the reaction by TLC to confirm the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction and isolate the crude product by filtration.
-
Purify the 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one by washing with appropriate solvents and drying.
Caption: Synthetic pathway to 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H protons of the imidazolone ring. The aromatic protons will likely appear as singlets or doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group. The methyl protons should appear as a singlet in the upfield region. The N-H protons are expected to be broad singlets at a lower field.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include the carbonyl carbon of the urea moiety, the aromatic carbons (with those closer to the nitro group being more deshielded), and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching vibrations (amide) |
| ~1700 | C=O stretching vibration (cyclic urea) |
| ~1500-1550 & ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~2850-2950 | C-H stretching (methyl group) |
| ~1450-1600 | C=C stretching (aromatic ring) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 193.16 g/mol would be expected.
Reactivity and Stability
The chemical reactivity of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is largely dictated by the presence of the nitro group on the aromatic ring.
-
Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making further electrophilic substitution on the benzene ring difficult.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This makes the compound a valuable intermediate for introducing other functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize 5-methyl-6-amino-1,3-dihydro-benzimidazol-2-one. This amino derivative is a key intermediate for the synthesis of various dyes and pigments.[5]
-
Stability: The presence of the methyl group on the benzimidazole ring may lead to a decrease in thermal stability compared to the non-methylated analogue.[2]
Caption: Key reaction pathways of 5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one.
Conclusion
5-Methyl-6-nitro-1,3-dihydro-benzimidazol-2-one is a valuable synthetic intermediate with a rich chemical profile. Its synthesis via the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one is well-established. The presence of the nitro group not only influences its spectroscopic and physicochemical properties but also provides a reactive handle for a variety of chemical transformations. This guide has consolidated the available information on its chemical properties to serve as a foundational resource for scientists and researchers, enabling further exploration of its potential in drug discovery and materials science. Further experimental validation of its physicochemical properties and a more detailed investigation into its reactivity are warranted to fully unlock the potential of this versatile molecule.
References
[6] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. [1] An In-depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. (2025). Benchchem. [7] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). MDPI. [3] Preparation method of 5-amino-6-methyl benzimidazolone. (2010). Google Patents. [4] Method for preparing benzimidazolone derivative. (2011). Google Patents. [8] Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... (n.d.). ResearchGate. [2] An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2022). PMC. [9] (PDF) An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2025). ResearchGate. [10] Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library. [11] 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). PubChem. [5] 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one. (2026). ChemicalBook. [12] Chemical Properties of 1,3-dihydro-5-nitro-2H-benzimidazol-2-one (CAS 93-84-5). (n.d.). Cheméo. [13] 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. (n.d.). PubChem. [14] 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). Echemi. [15] 1,3-dihydro-5-nitro-2H-benzimidazol-2-one. (n.d.). NIST WebBook. [16] GCNU | CAS# 33073-62-0 | Chemotherpeutic Agent. (n.d.). MedKoo Biosciences. [17] 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). Amerigo Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents [patents.google.com]
- 4. CN102295605A - Method for preparing benzimidazolone derivative - Google Patents [patents.google.com]
- 5. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | C8H9N3O | CID 352271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3-dihydro-5-nitro-2H-benzimidazol-2-one (CAS 93-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- | C7H5N3O3 | CID 3725611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. 1,3-dihydro-5-nitro-2H-benzimidazol-2-one [webbook.nist.gov]
- 16. medkoo.com [medkoo.com]
- 17. 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one - Amerigo Scientific [amerigoscientific.com]
